4-Borono-2-chloro-3-fluorobenzoic acid
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Overview
Description
4-Borono-2-chloro-3-fluorobenzoic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with carboxyl, chloro, and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2-chloro-3-fluorobenzoic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-carboxy-3-chloro-2-fluorophenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, allowing for the formation of various biaryl compounds.
Oxidation and Reduction: The carboxyl group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: Typical reagents include aryl halides, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Reagents such as lithium aluminum hydride for reduction and potassium permanganate for oxidation are commonly used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Alcohols and Carboxylates: From reduction and oxidation of the carboxyl group.
Scientific Research Applications
4-Borono-2-chloro-3-fluorobenzoic acid is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling.
Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Employed in the production of advanced materials and polymers due to its versatile reactivity
Mechanism of Action
The mechanism of action of 4-Borono-2-chloro-3-fluorobenzoic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The carboxyl, chloro, and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- 3-Carboxy-4-chloro-2-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: 4-Borono-2-chloro-3-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which can significantly affect its reactivity and the types of reactions it can undergo. For example, the presence of both chloro and fluoro groups can enhance its electrophilicity in nucleophilic aromatic substitution reactions compared to similar compounds with different substituents .
Properties
IUPAC Name |
4-borono-2-chloro-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYHCXJHPBDJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)O)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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